molecular formula C16H25IN2O B12093644 2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide

2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide

Cat. No.: B12093644
M. Wt: 388.29 g/mol
InChI Key: KSUOTAJHXKBBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide involves the following steps :

    Starting Materials: Mepivacaine hydrochloride, sodium bicarbonate, and methyl iodide.

    Reaction Conditions:

Chemical Reactions Analysis

2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide undergoes various chemical reactions :

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodide ion.

    Oxidation and Reduction:

    Common Reagents and Conditions: Common reagents include sodium bicarbonate, dichloromethane, and methyl iodide. Reaction conditions typically involve room temperature and aqueous or organic solvents.

Scientific Research Applications

2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide has several scientific research applications :

    Chemistry: Used as a reference standard in analytical chemistry due to its deuterated form.

    Biology: Employed in studies involving local anesthetics and their mechanisms of action.

    Medicine: Investigated for its potential use as a local anesthetic in various medical procedures.

    Industry: Utilized in the synthesis of other chemical compounds and as a reagent in organic synthesis.

Comparison with Similar Compounds

2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide is similar to other local anesthetics such as lidocaine and bupivacaine . its deuterated form provides unique advantages in analytical chemistry, such as improved stability and reduced interference in mass spectrometry . Similar compounds include :

    Lidocaine: Another local anesthetic with a similar mechanism of action.

    Bupivacaine: A longer-acting local anesthetic used in various medical procedures.

    Mepivacaine: The non-deuterated form of the compound, commonly used in clinical settings.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1,1-dimethylpiperidin-1-ium-2-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.HI/c1-12-8-7-9-13(2)15(12)17-16(19)14-10-5-6-11-18(14,3)4;/h7-9,14H,5-6,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUOTAJHXKBBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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